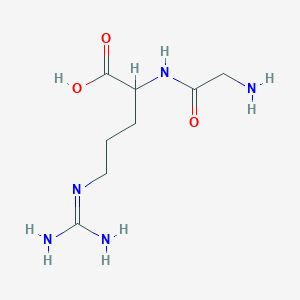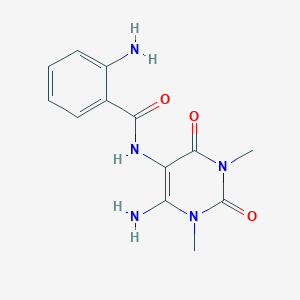
2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, A-438079.
Wirkmechanismus
A-438079 acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. By blocking the P2X7 receptor, A-438079 can inhibit the release of pro-inflammatory cytokines and other signaling molecules, which may have therapeutic benefits in various disease states.
Biochemische Und Physiologische Effekte
Studies have shown that A-438079 can inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types, including microglia, astrocytes, and peripheral immune cells. In addition, A-438079 has been shown to reduce pain and inflammation in animal models of various diseases, including neuropathic pain, arthritis, and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using A-438079 in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other compounds that may have off-target effects. However, one limitation is that A-438079 may not be effective in all disease states or in all cell types, and further research is needed to determine its full therapeutic potential.
Zukünftige Richtungen
Future research on A-438079 could focus on its potential applications in other disease states, such as cancer and autoimmune disorders. In addition, further studies could investigate the effects of A-438079 on other signaling pathways and cellular processes, such as autophagy and apoptosis. Finally, the development of more potent and selective P2X7 receptor antagonists could lead to improved therapeutic options for various diseases.
Synthesemethoden
The synthesis of A-438079 involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This intermediate is then reacted with 6-amino-1,3-dimethyluracil to form the target compound, A-438079.
Wissenschaftliche Forschungsanwendungen
A-438079 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively block the P2X7 receptor, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Eigenschaften
CAS-Nummer |
18830-59-6 |
|---|---|
Produktname |
2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide |
Molekularformel |
C13H15N5O3 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
2-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,14-15H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
LBZKSWAAVCREKF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |
Synonyme |
Benzamide, 2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)

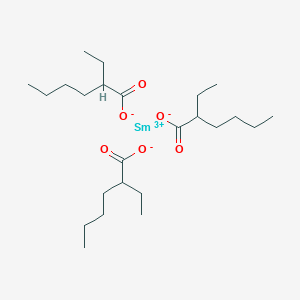
![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
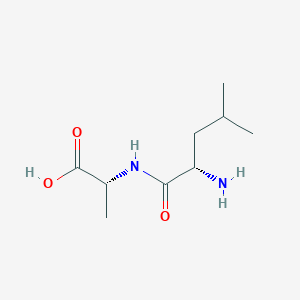
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
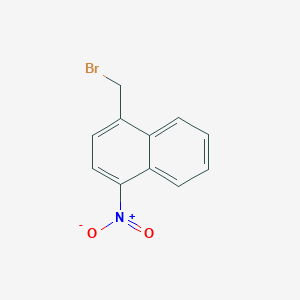
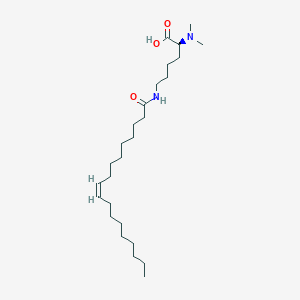
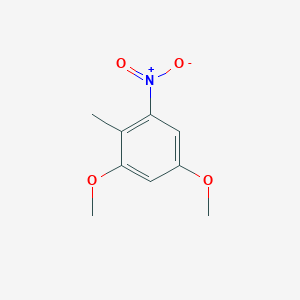
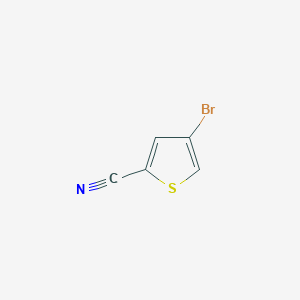
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)

